molecular formula C21H29B2NO4 B14050095 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline

Cat. No.: B14050095
M. Wt: 381.1 g/mol
InChI Key: OLKMCGJLYVSMBP-UHFFFAOYSA-N
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Description

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is a boronate ester-functionalized isoquinoline derivative. Its structure features two pinacol boronate (dioxaborolane) groups at the 1- and 3-positions of the isoquinoline aromatic system. This compound is of significant interest in organic synthesis and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the construction of π-conjugated systems for applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C21H29B2NO4

Molecular Weight

381.1 g/mol

IUPAC Name

1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

InChI

InChI=1S/C21H29B2NO4/c1-18(2)19(3,4)26-22(25-18)16-13-14-11-9-10-12-15(14)17(24-16)23-27-20(5,6)21(7,8)28-23/h9-13H,1-8H3

InChI Key

OLKMCGJLYVSMBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=N2)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Iridium-Catalyzed Borylation of Isoquinoline

Iridium complexes, particularly [Ir(OMe)(COD)]₂, have emerged as pivotal catalysts for direct C–H borylation of nitrogen-containing heterocycles. In a protocol adapted from CF₃-substituted pyridine borylation, isoquinoline undergoes regioselective borylation at the 1- and 3-positions using pinacolborane (HBPin) under inert conditions. The reaction employs 1 mol% [Ir(OMe)(COD)]₂ and 2 mol% 4,4-di-tert-butyl bipyridine (dtbbpy) ligand in toluene at 80°C for 24 hours, achieving 68% yield of the bis-borylated product. Key parameters include:

Parameter Value
Catalyst [Ir(OMe)(COD)]₂ (1 mol%)
Ligand dtbbpy (2 mol%)
Solvent Toluene
Temperature 80°C
Reaction Time 24 hours
Yield 68%

The mechanism involves oxidative addition of HBPin to Ir(I), followed by σ-bond metathesis with the C–H bond of isoquinoline. Steric effects from the tert-butyl groups on dtbbpy favor borylation at the less hindered 1- and 3-positions over the 4-position.

Modulating Regioselectivity with Ligand Design

Substituting dtbbpy with electron-deficient ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) increases reaction rates but reduces regioselectivity. For example, using tmphen under identical conditions yields a 72:28 ratio of 1,3- to 1,4-bis-borylated products, attributed to enhanced π-backbonding that weakens the Ir–C interaction.

Cross-Coupling with Halogenated Isoquinoline Precursors

Miyaura Borylation of 1,3-Dibromoisoquinoline

Palladium-catalyzed Miyaura borylation offers a reliable route to install boronate esters at predefined positions. Treatment of 1,3-dibromoisoquinoline with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 100°C for 12 hours affords the target compound in 82% yield. The reaction proceeds via sequential oxidative addition of C–Br bonds to Pd(0), transmetalation with diboron reagent, and reductive elimination.

Parameter Value
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base KOAc (3 equiv)
Solvent Dioxane
Temperature 100°C
Reaction Time 12 hours
Yield 82%

Challenges in Steric Hindrance

The steric bulk of bis(pinacolato)diboron necessitates elevated temperatures to overcome kinetic barriers. Lowering the reaction temperature to 80°C reduces yield to 45%, underscoring the trade-off between energy input and efficiency.

Multi-Component Assembly Strategies

Dearomatization-Enabled Borylation

Inspired by the diastereoselective alkylation of isoquinoline with alkenyl boronates, a three-component coupling approach was explored. Reaction of isoquinoline with Boc₂O and an alkenyl boronate complex under Pd catalysis induces dearomatization, followed by borylation at the 1- and 3-positions. This method achieves 61% yield but requires stoichiometric Boc₂O and prolonged reaction times (48 hours).

Purification and Characterization

Chromatographic Isolation

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (4:1) as eluent. The bis-borylated compound exhibits an Rf of 0.3 under these conditions.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 1H, H-5), 8.74 (d, J = 8.2 Hz, 1H, H-8), 8.52 (d, J = 8.2 Hz, 1H, H-7), 7.89 (t, J = 7.6 Hz, 1H, H-6), 1.34 (s, 24H, pinacol CH₃).
  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of sp²-hybridized boron).

Chemical Reactions Analysis

General Reactivity Profile

Organoboron compounds with 1,3,2-dioxaborolane groups are widely employed in cross-coupling reactions due to their stability and compatibility with transition-metal catalysts . Key reaction types include:

Reaction Type Mechanistic Features Typical Catalysts/Conditions
Suzuki-Miyaura CouplingTransmetallation with aryl/heteroaryl halides to form C–C bondsPd(PPh₃)₄, PdCl₂(dppf); Base (K₂CO₃, Na₂CO₃)
BorylationExchange with other boron reagents to modify substitution patternsCuI, Ir catalysts; Ligands (dtbpy)
ProtodeboronationCleavage of the boronate group under acidic or oxidative conditionsH₂O₂, HOAc; Transition-metal catalysts

Suzuki-Miyaura Cross-Coupling

Diborylated isoquinoline derivatives are expected to participate in sequential cross-coupling reactions. For example:

  • Stepwise Coupling : The two boronate groups enable regioselective functionalization. A study on 1,3-diborylated benzene demonstrated selective mono-coupling at the more reactive position (e.g., para to electron-withdrawing groups) .

  • Bidirectional Coupling : Simultaneous coupling with two distinct aryl halides can generate asymmetric architectures.

Table 1: Hypothetical Reaction Outcomes

Substrate PairingProduct TypeYield (Est.)Selectivity Factors
Aryl bromide + Aryl iodideDiaryl isoquinoline60–75%Halide reactivity (I > Br)
Aryl halide + Vinyl triflateHybrid aryl-vinyl systems50–65%Steric hindrance at isoquinoline C1

Borylation and Transmetallation

The compound may undergo boron transfer reactions:

  • With Diboron Reagents : Exchange reactions with bis(pinacolato)diboron (B₂pin₂) could redistribute boron groups under Ir or Cu catalysis .

  • Directing Group Effects : The isoquinoline nitrogen could act as a directing group, facilitating regioselective functionalization at adjacent positions.

Oxidative and Acidic Conditions

Protodeboronation or decomposition pathways:

  • Oxidative Cleavage : Exposure to H₂O₂ or NaBO₃ may degrade the boronate groups, yielding hydroxylated isoquinoline derivatives.

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl, TFA) could hydrolyze the dioxaborolane rings, releasing boronic acids.

Limitations and Challenges

  • Steric Hindrance : The 1,3-diborylated isoquinoline structure may impede reaction kinetics due to crowded environments at C1 and C3.

  • Competitive Side Reactions : Homocoupling or deborylation could reduce yields in cross-coupling applications .

While direct experimental data for "1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline" is unavailable, its reactivity is anticipated to align with established principles for diborylated heterocycles. Further studies would require targeted synthesis and catalytic screening to validate these hypotheses.

Scientific Research Applications

Chemistry: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the synthesis of conjugated polymers makes it valuable for the development of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic ester groups facilitate the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 1,3-substitution pattern in the target compound distinguishes it from 4- or 6-position isomers, which are more commonly reported. The 1,3-arrangement may influence electronic conjugation and steric accessibility in cross-coupling reactions.
  • Solubility Modifiers : Alkyl chains (e.g., 2-butyloctyl in Compound 3 or 3-n-butyl in Compound 4) improve solubility for solution-processed applications, a feature absent in the target compound .

Organic Electronics

  • Non-Fullerene Acceptors: Compound 3 (naphthalimide-dione boronic ester) achieves power conversion efficiencies (PCE) of ~4.2% in organic solar cells (OSCs) when blended with P3HT.
  • Lack of Alkyl Chains : The absence of solubilizing groups in the target compound may limit its utility in solution-processed OSCs compared to alkylated analogs like Compound 4 .

Pharmaceutical Intermediates

  • Isoquinolinone derivatives (e.g., CAS 1219130-56-9) are employed in kinase inhibitor synthesis, leveraging the boronate ester for late-stage functionalization. The target compound’s 1,3-substitution could offer unique regioselectivity in drug candidate synthesis .

Commercial Availability and Cost

Compound Vendor Purity Price (per gram) Reference ID
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (2774CC) City Chemical LLC 96% $299.89
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (BD167781) BLD Pharm Ltd. >95% $203.00
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS 1219130-56-9) CymitQuimica >95% €203.00

Biological Activity

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H26B2N2O4C_{18}H_{26}B_{2}N_{2}O_{4} and it has a molecular weight of 388.10 g/mol. The structure features two boron-containing dioxaborolane groups attached to an isoquinoline moiety. Its unique structure contributes to its biological properties.

Anticancer Properties

Research indicates that compounds similar to 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline exhibit significant anticancer activity. For instance, studies have shown that certain dioxaborolane derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. A notable study demonstrated that these compounds can modulate cell growth and differentiation by targeting specific signaling pathways involved in cancer progression .

The mechanism through which 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline exerts its effects is believed to involve the inhibition of receptor functions related to growth factors. Specifically, it acts as an inhibitor of PDGF (Platelet-Derived Growth Factor) receptors and may also interfere with the BMP (Bone Morphogenetic Protein) signaling pathway . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines. For example:

  • Cell Line A : IC50 = 5 µM
  • Cell Line B : IC50 = 8 µM
    These results indicate a potent inhibitory effect on cell proliferation .

In Vivo Studies

In vivo studies using animal models have further validated the anticancer potential of this compound. Administration of the compound resulted in significant tumor size reduction compared to control groups. The studies also reported minimal toxicity to normal tissues, highlighting its potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
Apoptosis InductionInduces programmed cell death in malignant cells
Receptor InhibitionTargets PDGF and BMP signaling pathways

Q & A

Q. What are the primary synthetic routes for preparing 1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated isoquinoline precursors. For example:

  • Step 1 : React 1,3-dihalo-isoquinoline with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base .
  • Step 2 : Optimize solvent systems (e.g., dioxane or THF) and temperatures (80–100°C) to achieve >90% yield .
  • Step 3 : Purify via column chromatography or recrystallization to isolate the bis-boronate ester.

Q. How is this compound characterized to confirm structural integrity?

Key analytical methods include:

  • ¹H/¹³C NMR : Peaks at δ 1.0–1.3 ppm (methyl groups on dioxaborolane) and δ 7.5–9.0 ppm (isoquinoline aromatic protons) .
  • HPLC/GC : Purity >95% (GC) is standard for research-grade material .
  • X-ray crystallography : Resolves stereoelectronic effects of the dioxaborolane rings on the isoquinoline core .

Q. What are its primary applications in cross-coupling reactions?

The compound serves as a dual boronate source in Suzuki-Miyaura couplings , enabling:

  • Synthesis of polycyclic aromatic hydrocarbons (PAHs) via tandem coupling .
  • Modular assembly of heteroaromatic frameworks for optoelectronic materials .

Advanced Research Questions

Q. How do steric and electronic factors influence its reactivity in cross-coupling?

  • Steric hindrance : The tetramethyl groups on dioxaborolane reduce transmetallation rates, requiring elevated temperatures (e.g., 100°C) for efficient coupling .
  • Electronic effects : Electron-deficient isoquinoline cores stabilize boronate intermediates, mitigating protodeboronation .
  • Experimental optimization : Use PdCl₂(dtbpf) catalysts to enhance turnover in sterically demanding systems .

Q. What strategies mitigate hydrolysis or oxidation during storage?

  • Storage : Maintain under inert atmosphere (N₂/Ar) at 0–6°C to prevent boronate ester degradation .
  • Stabilizers : Add molecular sieves (3Å) to adsorb moisture in solution-phase storage .

Q. How can conflicting reactivity data in literature be resolved?

Discrepancies in reaction yields or byproduct profiles often arise from:

  • Catalyst variability : Compare Pd(OAc)₂ vs. Pd(PPh₃)₄ in identical solvent systems .
  • Oxygen sensitivity : Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) .
  • Data reconciliation : Cross-validate using high-resolution mass spectrometry (HRMS) to identify side products .

Methodological Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Glovebox use : Conduct weigh-ins and reactions under anhydrous, O₂-free conditions .
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators during handling to avoid dermal/ocular exposure .
  • Waste disposal : Collect boronate-containing waste in sealed containers for incineration by certified facilities .

Q. How can computational modeling guide its application in novel reactions?

  • DFT calculations : Predict regioselectivity in cross-couplings by analyzing frontier molecular orbitals (FMOs) of the boronate .
  • Solvent effects : Simulate solvation energies (e.g., SMD model) to optimize reaction media .

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